molecular formula C11H13NO B13813917 8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene CAS No. 20205-45-2

8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene

Cat. No.: B13813917
CAS No.: 20205-45-2
M. Wt: 175.23 g/mol
InChI Key: KXBWEALUBHBIGI-GLIMQPGKSA-N
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Description

8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene is a bicyclic compound with the molecular formula C11H13NO.

Preparation Methods

The synthesis of 8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene typically involves a series of organic reactions. One common synthetic route includes the use of a tandem Rh(CNC) catalyst, which facilitates the formation of the bicyclic structure through a series of reductive eliminations . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring the compound’s purity and yield.

Chemical Reactions Analysis

8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene can be compared with other similar bicyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

20205-45-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(2Z,4Z)-8-methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetraene

InChI

InChI=1S/C11H13NO/c1-8-7-9-5-3-4-6-10(8)12-11(9)13-2/h3-7,9-10H,1-2H3/b5-3-,6-4-

InChI Key

KXBWEALUBHBIGI-GLIMQPGKSA-N

Isomeric SMILES

CC1=CC2/C=C\C=C/C1N=C2OC

Canonical SMILES

CC1=CC2C=CC=CC1N=C2OC

Origin of Product

United States

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